

Spectral Analysis of Ferrous Lactate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous lactate*

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This technical guide provides an in-depth analysis of the spectral properties of **ferrous lactate** using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details experimental protocols and presents quantitative data to facilitate the characterization of this important iron supplement.

Introduction

Ferrous lactate ($\text{C}_6\text{H}_{10}\text{FeO}_6$) is an iron salt of lactic acid commonly used as an iron supplement for the treatment of iron-deficiency anemia and for food fortification. Its characterization is crucial for quality control, formulation development, and understanding its biological interactions. Spectroscopic techniques like UV-Vis and FTIR are powerful tools for elucidating the structural and electronic properties of **ferrous lactate**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **ferrous lactate** in an aqueous solution, the UV-Vis spectrum is primarily influenced by the presence of the ferrous iron (Fe^{2+}) ion, as the lactate component does not exhibit significant absorption in the UV-Vis range.

It is important to note that the direct UV-Vis spectral data for aqueous **ferrous lactate** is not extensively reported in publicly available literature. The analysis of ferrous iron in solution by

UV-Vis spectrophotometry is typically performed after complexation with a chromogenic agent, such as 1,10-phenanthroline or 2,2'-bipyridyl.[1][2][3] These agents form intensely colored complexes with Fe^{2+} , which have strong absorbance in the visible region, allowing for sensitive quantification.[1][2][3] For instance, the ferriox complex ($[\text{Fe}(\text{phen})_3]^{2+}$) exhibits a maximum absorbance (λ_{max}) at approximately 510 nm.[3][4] Without a complexing agent, the aquated $\text{Fe}(\text{II})$ ion has a very weak, broad absorption in the visible region, making direct quantification challenging.[1]

Table 1: UV-Vis Spectral Data for Ferrous Iron Complexes

Complexing Agent	Complex Formed	λ_{max} (nm)
1,10-Phenanthroline	$[\text{Fe}(\text{phen})_3]^{2+}$	~510
2,2'-Bipyridyl	$[\text{Fe}(\text{bpy})_3]^{2+}$	~522

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of **ferrous lactate** reveals characteristic peaks corresponding to the lactate ligand and the influence of the ferrous ion.

Table 2: Characteristic FTIR Absorption Bands of **Ferrous Lactate**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Reference
~3400 (broad)	O-H stretching	Hydroxyl group and water of hydration	[5]
~2980	C-H stretching	Methyl group (CH ₃)	[6]
~1569 - 1585	Asymmetric COO ⁻ stretching	Carboxylate group	[7]
~1420	Symmetric COO ⁻ stretching	Carboxylate group	[7]
~1130	C-O stretching	Secondary alcohol	[7]
~1045	C-C stretching	Carbon skeleton	[7]
Below 600	Fe-O stretching	Metal-oxygen bond	[5]

The broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl group of the lactate moiety and any associated water molecules. The distinct peaks for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) confirm the salt form of the molecule. The position of these carboxylate peaks can be influenced by the coordination with the ferrous ion.

Experimental Protocols

UV-Vis Spectroscopy of Ferrous Lactate Solution (via Complexation)

This protocol describes the determination of ferrous iron concentration in a **ferrous lactate** sample using the 1,10-phenanthroline method.

Materials:

- **Ferrous lactate**
- Deionized water

- Hydroxylamine hydrochloride solution (10% w/v)
- 1,10-phenanthroline solution (0.1% w/v in ethanol)
- Sodium acetate buffer (1 M)
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Cuvettes

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **ferrous lactate** of known concentration in deionized water. From this stock, prepare a series of standard solutions of decreasing concentrations.
- Sample Preparation: Accurately weigh a sample of **ferrous lactate** and dissolve it in a known volume of deionized water.
- Complexation Reaction:
 - To a specific volume of each standard and the sample solution in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric ions (Fe^{3+}) to ferrous ions (Fe^{2+}).
 - Add 5 mL of the 1,10-phenanthroline solution.
 - Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (around 3.5-6.5).
 - Dilute to the final volume with deionized water and mix thoroughly.
 - Allow the solutions to stand for at least 15 minutes for full color development.
- Spectrophotometric Measurement:

- Set the spectrophotometer to measure absorbance at the λ_{max} of the iron(II)-phenanthroline complex (~510 nm).
- Use a blank solution (containing all reagents except the iron source) to zero the instrument.
- Measure the absorbance of each standard and the sample solution.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
 - Determine the concentration of ferrous iron in the sample solution by interpolating its absorbance on the calibration curve.

FTIR Spectroscopy of Solid Ferrous Lactate (KBr Pellet Method)

This protocol describes the acquisition of an FTIR spectrum of solid **ferrous lactate** using the potassium bromide (KBr) pellet technique.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **Ferrous lactate**, finely powdered
- Spectroscopic grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press die set[\[11\]](#)
- Hydraulic press
- FTIR spectrometer

Procedure:

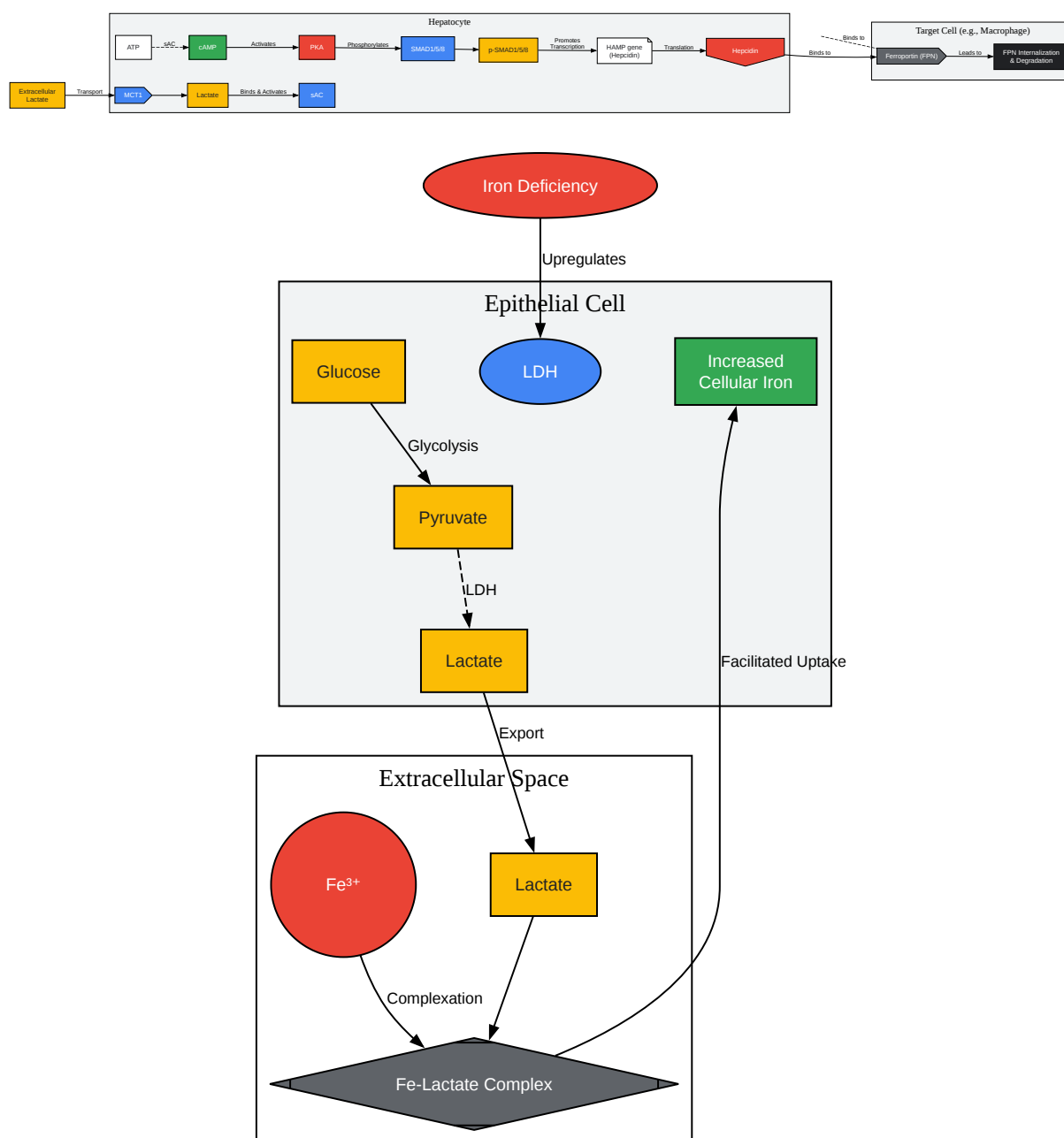
- Sample Preparation:
 - Place approximately 1-2 mg of the **ferrous lactate** sample and 100-200 mg of dry KBr powder into an agate mortar.[9] The typical sample to KBr ratio is about 1:100.[8]
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[8] This step is crucial for obtaining a high-quality spectrum.
- Pellet Formation:
 - Transfer the powdered mixture into the collar of the pellet press die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[8][11]
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Data Analysis:
 - The resulting spectrum should show absorbance or transmittance as a function of wavenumber.
 - Identify and label the characteristic absorption peaks corresponding to the functional groups in **ferrous lactate**.

Signaling Pathways Involving Lactate and Iron Homeostasis

Recent research has highlighted the role of lactate as a signaling molecule in regulating iron metabolism. Two key pathways are the lactate-mediated regulation of hepcidin and the facilitation of cellular iron uptake.

Lactate-Mediated Regulation of Hepcidin Expression

Lactate can increase the expression of hepcidin, the master regulator of systemic iron homeostasis.[12][13][14] This pathway involves the activation of soluble adenylyl cyclase (sAC).



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